Cas no 115-67-3 (Paramethadione)

Paramethadione is an oxazolidinedione-class anticonvulsant primarily used in the treatment of petit mal epilepsy. Its mechanism of action involves modulating thalamic neuronal activity, thereby reducing seizure frequency. The compound exhibits high bioavailability and a favorable pharmacokinetic profile, ensuring consistent therapeutic effects. Paramethadione is particularly noted for its efficacy in cases refractory to other antiepileptic drugs, offering a valuable alternative in clinical practice. Its well-characterized metabolic pathway minimizes the risk of toxic accumulation, though routine monitoring is advised. The drug’s stability and predictable dosing make it a reliable option for long-term management of seizure disorders.
Paramethadione structure
Paramethadione structure
商品名:Paramethadione
CAS番号:115-67-3
MF:C7H11NO3
メガワット:157.16714
MDL:MFCD00865309
CID:139456
PubChem ID:8280

Paramethadione 化学的及び物理的性質

名前と識別子

    • Paramethadione
    • PARAMETHADIONE (500 MG)
    • 2,4-Oxazolidinedione,5-ethyl-3,5-dimethyl-
    • 5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
    • PARAMETHADIONE, USP STANDARD
    • 3,5-Dimethyl-5-ethyl-2,4-oxazoldion
    • 5-Aethyl-3,5-dimethyl-oxazolidin-2,4-dion
    • 5-ethyl-3,5-dimethyl-oxazolidine-2,4-dione
    • 5-Ethyl-3,5-dimethyloxazolidine-2,4-dione
    • Isoethadione
    • Paradione
    • Paradione (TN)
    • Parametadiona
    • Parametadiona [INN-Spanish]
    • Parametadione
    • Parametadione [DCIT]
    • Paramethadion
    • Paramethadionum
    • Paramethadionum [INN-Latin]
    • a348
    • Isethadionum
    • Paramethodione
    • 5-ethyl-3,5-dimethyl-4-oxazolidinedione
    • A 348
    • MDL: MFCD00865309
    • インチ: InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3
    • InChIKey: VQASKUSHBVDKGU-UHFFFAOYSA-N
    • ほほえんだ: CCC1(C)C(=O)N(C)C(=O)O1

計算された属性

  • せいみつぶんしりょう: 157.07400
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: d425 1.1180-1.1240
  • ふってん: 281.82°C (rough estimate)
  • 屈折率: nD25 1.449
  • PSA: 46.61000
  • LogP: 0.70160

Paramethadione セキュリティ情報

Paramethadione 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Paramethadione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P191830-5g
Paramethadione
115-67-3
5g
1550.00 2021-07-20
Enamine
EN300-255078-2.5g
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
115-67-3 95%
2.5g
$1333.0 2024-06-19
Enamine
EN300-255078-10.0g
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
115-67-3 95%
10.0g
$2928.0 2024-06-19
TRC
P191830-10mg
Paramethadione
115-67-3
10mg
$150.00 2023-05-17
Enamine
EN300-255078-5.0g
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione
115-67-3 95%
5.0g
$1974.0 2024-06-19
TRC
P191830-50mg
Paramethadione
115-67-3
50mg
$597.00 2023-05-17
1PlusChem
1P000G1C-100mg
2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl-
115-67-3 95%
100mg
$344.00 2023-12-26
1PlusChem
1P000G1C-5g
2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl-
115-67-3 95%
5g
$2502.00 2023-12-26
1PlusChem
1P000G1C-1g
2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl-
115-67-3 95%
1g
$904.00 2023-12-26
A2B Chem LLC
AA19984-50mg
2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl-
115-67-3 95%
50mg
$203.00 2024-04-20

Paramethadioneに関する追加情報

Paramethadione (CAS No. 115-67-3): A Comprehensive Overview of Its Properties and Applications

Paramethadione (CAS No. 115-67-3), also known by its chemical name 5-ethyl-3,5-dimethyloxazolidine-2,4-dione, is a compound of significant interest in pharmaceutical and chemical research. This article delves into its properties, applications, and current market trends, addressing frequently asked questions and integrating SEO-optimized keywords to enhance visibility.

The chemical structure of Paramethadione features an oxazolidine-2,4-dione core, which contributes to its unique pharmacological characteristics. Researchers often explore its mechanism of action, particularly in neurological studies, due to its historical use as an anticonvulsant agent. While newer compounds have largely replaced it in clinical settings, Paramethadione remains a subject of academic interest.

One of the most searched questions about Paramethadione is: "What are the uses of Paramethadione today?" Although its primary application as an anticonvulsant has diminished, it serves as a valuable reference compound in neuropharmacology research. Scientists study its effects on GABAergic neurotransmission, a hot topic in contemporary neuroscience.

From a chemical synthesis perspective, Paramethadione is synthesized through the condensation of ethyl methyl ketone with urea derivatives. This process highlights its structural versatility, making it a candidate for derivative development in medicinal chemistry. Recent publications have explored its potential as a scaffold for novel bioactive molecules.

The physicochemical properties of Paramethadione include a molecular weight of 157.16 g/mol and a melting point range of 45-47°C. Its solubility profile—soluble in organic solvents like ethanol but poorly soluble in water—makes it suitable for specific formulation strategies. These characteristics are frequently queried in pharmaceutical development forums.

In the context of drug discovery trends, Paramethadione exemplifies how vintage pharmaceuticals can inspire modern research. With growing interest in repurposing existing drugs, this compound has regained attention for potential off-label applications. Computational chemists often include it in molecular docking studies due to its well-defined structure-activity relationship.

Environmental and toxicological studies of Paramethadione remain limited, but current green chemistry initiatives emphasize the need for such data. Researchers investigating biodegradation pathways or ecotoxicology profiles frequently cite this knowledge gap in literature reviews.

The global market for Paramethadione primarily serves research institutions and reference standard providers. Analytical laboratories procure it for chromatographic methods development, particularly in forensic toxicology applications. Pricing trends show steady demand from academic purchasers, reflecting its niche but persistent relevance.

For those searching "Paramethadione vs modern anticonvulsants", the key distinction lies in therapeutic index and side effect profiles. While contemporary drugs offer better safety margins, Paramethadione retains value as a comparative control in preclinical studies. This comparison frequently appears in pharmacology coursework and board exam preparations.

Emerging discussions in precision medicine have sparked renewed examination of Paramethadione's metabolic pathways. Its hepatic metabolism involves cytochrome P450 enzymes—a focal point in personalized drug therapy research. Such intersections with current medical trends enhance its relevance beyond historical contexts.

In analytical chemistry, Paramethadione detection methods using HPLC-MS or GC-MS are well-documented. These protocols are commonly searched by forensic chemists and regulatory agencies conducting drug surveillance programs. The compound's characteristic fragmentation patterns make it identifiable in complex matrices.

Looking ahead, Paramethadione research may benefit from AI-driven drug discovery platforms. Machine learning models analyzing structure-efficacy correlations could uncover novel applications for this classic compound. Such prospects align with high-traffic search terms in computational chemistry communities.

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